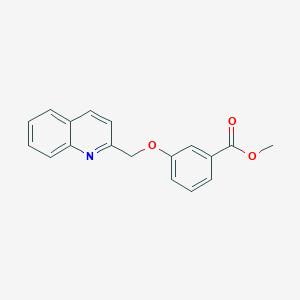![molecular formula C11H11F3N2O2 B14083581 N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethenamine](/img/structure/B14083581.png)
N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethenamine is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a dimethylamino group attached to an ethenamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethenamine typically involves the following steps:
Nitration: The starting material, 2-(trifluoromethyl)aniline, undergoes nitration to introduce the nitro group at the ortho position relative to the trifluoromethyl group.
Dimethylation: The nitro-substituted aniline is then subjected to dimethylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate.
Ethenamine Formation: The final step involves the formation of the ethenamine moiety through a condensation reaction with an appropriate aldehyde or ketone under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality product.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, particularly under harsh conditions.
Common Reagents and Conditions:
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products:
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various nucleophiles at the position of the trifluoromethyl group.
Scientific Research Applications
(E)-N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethenamine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitro and trifluoromethyl groups.
Mechanism of Action
The mechanism of action of (E)-N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethanamine: Lacks the ethenamine moiety.
N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethanamide: Contains an amide group instead of an ethenamine group.
N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethanol: Contains a hydroxyl group instead of an ethenamine group.
Uniqueness: (E)-N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethenamine is unique due to the presence of the ethenamine moiety, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11F3N2O2 |
|---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
N,N-dimethyl-2-[2-nitro-6-(trifluoromethyl)phenyl]ethenamine |
InChI |
InChI=1S/C11H11F3N2O2/c1-15(2)7-6-8-9(11(12,13)14)4-3-5-10(8)16(17)18/h3-7H,1-2H3 |
InChI Key |
IQHSPUXGMVBVLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


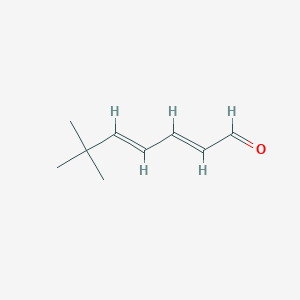
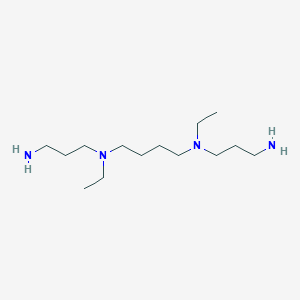
![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)


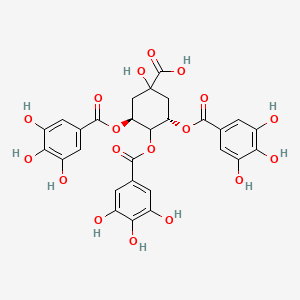
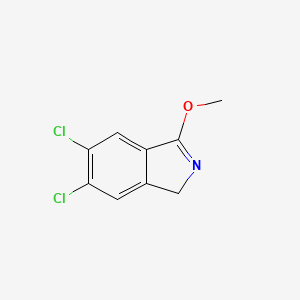
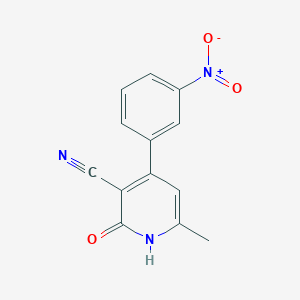
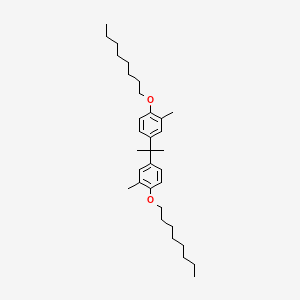
![5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14083554.png)
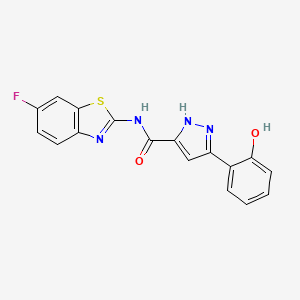
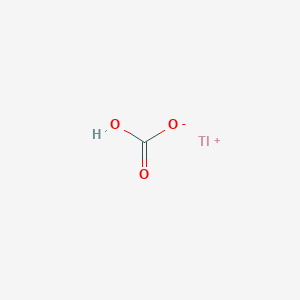
![2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14083573.png)
